molecular formula C12H13N3O2 B1470306 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol CAS No. 1481220-65-8

4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol

Cat. No. B1470306
CAS RN: 1481220-65-8
M. Wt: 231.25 g/mol
InChI Key: SDRDTLKIQFSTNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyridazine synthesis involves various reactions. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Chemical Reactions Analysis

Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . A variety of approaches to use the pyridazinone system in drug design have been well described in a number of recent articles .

Scientific Research Applications

Pharmacological Activities

Pyridazine and pyridazinone derivatives, which include “4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol”, have shown a wide range of pharmacological activities . These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Medicinal Chemistry

Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry . Many drug discovery programs utilize a pyridazine as a core scaffold . Pyridazinone is a derivative of pyridazine which belongs to an important group of heterocyclic compounds .

Biological Properties

Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular, and many other anticipated biological properties .

Agrochemical Applications

Various pyridazinone derivatives are well known as agrochemicals . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .

FABP4 Inhibition

“4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol” could potentially be used as a novel scaffold for FABP4 inhibition . Fatty acid binding protein (FABP4) inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be a promise for the treatment of cancer, as well as other diseases .

Antiviral Applications

Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus . Further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .

Future Directions

Fatty acid binding protein (FABP4) inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be a promise for the treatment of cancer, as well as other diseases . As part of a broader research effort to develop more effective FABP4 inhibitors, new structures have been identified through a two-step computing assisted molecular design based on the established scaffold of a co-crystallized ligand . Novel and potent FABP4 inhibitors have been developed using this approach .

properties

IUPAC Name

5-amino-3-(2-ethoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-11-6-4-3-5-8(11)10-7-9(13)12(16)15-14-10/h3-7H,2H2,1H3,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRDTLKIQFSTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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